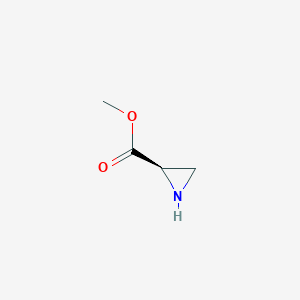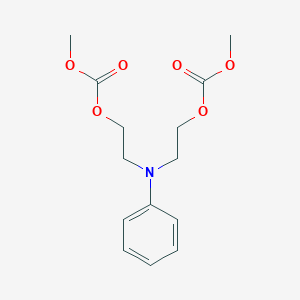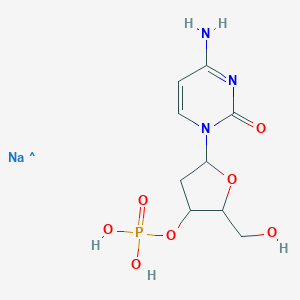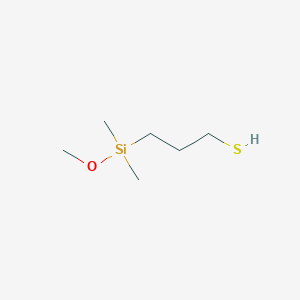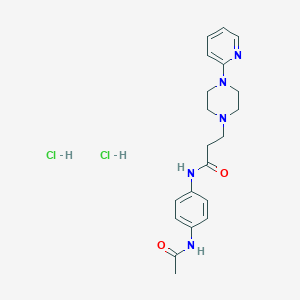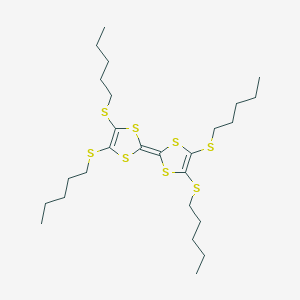![molecular formula C18H16ClN3O2S B034731 4-[[4-(Dimethylamino)phenyl]azo]-1-naphthalenesulfonyl chloride CAS No. 101687-13-2](/img/structure/B34731.png)
4-[[4-(Dimethylamino)phenyl]azo]-1-naphthalenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[4-(Dimethylamino)phenyl]azo]-1-naphthalenesulfonyl chloride, commonly known as Dapson, is a synthetic compound used in various scientific research applications. The compound is known for its ability to inhibit bacterial growth and has been used in the treatment of leprosy and other bacterial infections.
Applications De Recherche Scientifique
Dapson has been used in various scientific research applications, including the study of bacterial growth inhibition, enzyme inhibition, and the treatment of bacterial infections. Dapson has been shown to be effective against Mycobacterium leprae, the bacteria responsible for leprosy. It has also been used in the treatment of other bacterial infections, such as tuberculosis and malaria.
Mécanisme D'action
Dapson works by inhibiting dihydropteroate synthase, an enzyme involved in the production of folic acid in bacteria. Folic acid is essential for bacterial growth and replication, so inhibiting its production leads to bacterial death. Dapson also has anti-inflammatory properties, which may contribute to its effectiveness in the treatment of leprosy.
Biochemical and Physiological Effects:
Dapson has been shown to have a wide range of biochemical and physiological effects. It can cause anemia, methemoglobinemia, and hemolytic anemia in some patients. It can also cause liver damage and skin reactions, such as rashes and photosensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
Dapson has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, so its mechanism of action and effects are well understood. However, Dapson has some limitations. It can be toxic to cells and can interfere with other metabolic pathways, making it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on Dapson. One area of interest is the development of new derivatives of Dapson with improved efficacy and fewer side effects. Another area of interest is the study of Dapson's anti-inflammatory properties and its potential use in the treatment of other inflammatory diseases. Finally, there is interest in the use of Dapson in combination with other drugs to improve its effectiveness against bacterial infections.
Méthodes De Synthèse
Dapson is synthesized through a series of chemical reactions. The starting material is 4-nitrosodimethylaniline, which is reacted with sodium sulfite to form the corresponding sulfonate. The sulfonate is then reacted with 1-naphthylamine to form the azo compound. Finally, the azo compound is reacted with sulfur trioxide to form Dapson.
Propriétés
Numéro CAS |
101687-13-2 |
|---|---|
Nom du produit |
4-[[4-(Dimethylamino)phenyl]azo]-1-naphthalenesulfonyl chloride |
Formule moléculaire |
C18H16ClN3O2S |
Poids moléculaire |
373.9 g/mol |
Nom IUPAC |
4-[[4-(dimethylamino)phenyl]diazenyl]naphthalene-1-sulfonyl chloride |
InChI |
InChI=1S/C18H16ClN3O2S/c1-22(2)14-9-7-13(8-10-14)20-21-17-11-12-18(25(19,23)24)16-6-4-3-5-15(16)17/h3-12H,1-2H3 |
Clé InChI |
LKBPIZVUIGIODF-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)S(=O)(=O)Cl |
SMILES canonique |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)S(=O)(=O)Cl |
Synonymes |
4-[[4-(Dimethylamino)phenyl]azo]-1-naphthalenesulfonyl chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B34649.png)
